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Introduction
Lanifibranor (IVA337) is a first-in-class oral, small-molecule pan-peroxisome proliferator-

activated receptor (pan-PPAR) agonist currently in late-stage clinical development for the

treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver

disease (NAFLD). NASH is characterized by hepatic steatosis, inflammation, and

hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.

The complex and multifactorial pathophysiology of NASH has presented significant challenges

for therapeutic development. Lanifibranor's unique mechanism of action, which involves the

simultaneous activation of all three PPAR isoforms (α, δ, and γ), positions it as a promising

therapeutic candidate capable of addressing the multiple facets of NASH pathogenesis. This

technical guide provides an in-depth exploration of Lanifibranor's mechanism of action,

supported by quantitative data, detailed experimental methodologies, and visual

representations of key pathways and workflows.

Core Molecular Mechanism: Pan-PPAR Agonism
Lanifibranor's primary mechanism of action is its ability to bind to and activate all three

isoforms of the peroxisome proliferator-activated receptor: PPARα, PPARδ (also known as

PPARβ/δ), and PPARγ. PPARs are ligand-activated transcription factors belonging to the

nuclear hormone receptor superfamily. Upon activation by a ligand like Lanifibranor, the PPAR

undergoes a conformational change, leading to the recruitment of coactivator proteins. This
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complex then binds to specific DNA sequences known as peroxisome proliferator response

elements (PPREs) in the promoter regions of target genes, thereby modulating their

transcription.

Lanifibranor is characterized as a moderately potent and well-balanced pan-PPAR agonist.[1]

This balanced activity on all three isoforms is crucial to its therapeutic effect in NASH, as each

isoform plays a distinct yet complementary role in regulating metabolic, inflammatory, and

fibrotic pathways.

Quantitative Analysis of PPAR Activation
The efficacy of Lanifibranor as a pan-PPAR agonist has been quantified through various in

vitro assays, which demonstrate its ability to activate all three PPAR isoforms. The half-

maximal effective concentration (EC50) values from cell-based transactivation assays are

summarized in the table below.

PPAR Isoform
Lanifibranor EC50
(nM)

Reference
Compound

Reference
Compound EC50
(nM)

PPARα 1630 Fenofibrate 2400

PPARδ 850 - -

PPARγ 230 Pioglitazone 263

Rosiglitazone 13

Table 1: In vitro activation of PPAR isoforms by Lanifibranor and reference compounds.
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Lanifibranor activates the PPAR signaling pathway.

Pharmacological Effects of Pan-PPAR Activation in
NASH
The integrated activation of PPARα, δ, and γ by Lanifibranor results in a multi-pronged

therapeutic effect on the key pathophysiological drivers of NASH.

PPARα Activation: Primarily expressed in the liver, brown adipose tissue, heart, and kidney,

PPARα is a major regulator of fatty acid catabolism. Its activation by Lanifibranor leads to

enhanced mitochondrial β-oxidation, thereby reducing the accumulation of toxic lipid species

in hepatocytes. This contributes to the resolution of steatosis.

PPARδ Activation: Ubiquitously expressed, PPARδ plays a role in fatty acid oxidation in

various tissues, including skeletal muscle and adipose tissue. Its activation improves insulin

sensitivity and glucose homeostasis.

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of

adipogenesis, lipid storage, and insulin sensitization. Lanifibranor's partial and well-

balanced activation of PPARγ is thought to be crucial for its favorable safety profile, avoiding

the side effects associated with full PPARγ agonists. PPARγ activation also has direct anti-

inflammatory and anti-fibrotic effects in the liver by modulating the activity of hepatic stellate

cells and macrophages.

The synergistic effects of activating all three PPAR isoforms address the core components of

NASH: steatosis, inflammation, and fibrosis.
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Logical flow of Lanifibranor's pan-PPAR effects.

Clinical Efficacy in NASH: The NATIVE and LEGEND
Trials
The clinical efficacy and safety of Lanifibranor in patients with NASH have been evaluated in

several key clinical trials, most notably the Phase IIb NATIVE trial and the Phase II LEGEND

trial.

NATIVE (NAsh Trial to Validate IVA337 Efficacy) Trial
The NATIVE trial was a 24-week, randomized, double-blind, placebo-controlled Phase IIb study

that enrolled 247 patients with non-cirrhotic NASH. The trial evaluated two doses of

Lanifibranor (800 mg and 1200 mg daily) against a placebo.

Key Histological Outcomes:
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Endpoint Placebo (n=81)
Lanifibranor
800 mg (n=83)

Lanifibranor
1200 mg
(n=83)

p-value (vs.
Placebo)

NASH

Resolution & No

Worsening of

Fibrosis

19% 33% 45%
0.039 (800mg),

<0.001 (1200mg)

Fibrosis

Improvement ≥1

Stage & No

Worsening of

NASH

29% 34% 48%
NS (800mg),

0.015 (1200mg)

Composite:

NASH

Resolution &

Fibrosis

Improvement ≥1

Stage

9% 25% 35%
0.007 (800mg),

<0.001 (1200mg)

Table 2: Key histological outcomes from the NATIVE Phase IIb trial (Per Protocol Population).

[2]

Biomarker Changes:

The NATIVE trial also demonstrated significant improvements in a range of biomarkers

associated with liver injury, inflammation, and lipid metabolism.[3][4][5]
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Biomarker Change with Lanifibranor (1200 mg)

Alanine Aminotransferase (ALT) Significant Decrease

Aspartate Aminotransferase (AST) Significant Decrease

Gamma-Glutamyl Transferase (GGT) Significant Decrease

Triglycerides Significant Decrease

High-Density Lipoprotein (HDL) Cholesterol Significant Increase

Adiponectin Significant Increase

High-Sensitivity C-Reactive Protein (hs-CRP) Significant Decrease

Fasting Insulin Significant Decrease

Homeostatic Model Assessment of Insulin

Resistance (HOMA-IR)
Significant Decrease

Table 3: Summary of biomarker changes observed in the NATIVE trial.[3][5]

LEGEND Trial
The LEGEND trial was a Phase IIa study evaluating Lanifibranor as a monotherapy and in

combination with the SGLT2 inhibitor empagliflozin in patients with NASH and type 2 diabetes.

The study highlighted Lanifibranor's beneficial effects on glycemic control and liver fat.

Experimental Methodologies
The characterization of Lanifibranor's mechanism of action has been supported by a range of

in vitro and in vivo experimental protocols.

In Vitro Assays
1. PPAR Transactivation Assay:

This cell-based assay is used to quantify the ability of a compound to activate PPAR isoforms.

Principle: The assay utilizes a chimeric receptor system where the ligand-binding domain

(LBD) of a human PPAR isoform is fused to the DNA-binding domain (DBD) of a yeast
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transcription factor, GAL4. This construct is co-transfected into a suitable mammalian cell

line (e.g., HEK293 or CHO) along with a reporter plasmid containing a luciferase gene under

the control of a GAL4 upstream activating sequence (UAS).

Methodology:

Cells are seeded in multi-well plates and co-transfected with the PPAR-LBD-GAL4-DBD

expression vector and the luciferase reporter vector.

After an incubation period to allow for protein expression, the cells are treated with varying

concentrations of Lanifibranor or a reference compound.

Following a further incubation period, the cells are lysed, and luciferase activity is

measured using a luminometer.

The luminescence signal is proportional to the degree of PPAR activation. EC50 values

are calculated from the dose-response curves.
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Workflow of a PPAR transactivation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b608451?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Coactivator Recruitment Assay:

This assay measures the ligand-dependent interaction between a PPAR isoform and a specific

coactivator peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a

commonly used technology for this assay. It involves a GST-tagged PPAR-LBD and a

biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α). A terbium-labeled anti-GST

antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the

acceptor fluorophore.

Methodology:

The GST-PPAR-LBD, biotinylated coactivator peptide, terbium-anti-GST antibody, and

streptavidin-XL665 are combined in a microplate well in the presence of varying

concentrations of Lanifibranor.

If Lanifibranor induces the binding of the coactivator peptide to the PPAR-LBD, the donor

and acceptor fluorophores are brought into close proximity.

Excitation of the terbium donor results in energy transfer to the acceptor, leading to a

specific FRET signal that is measured at a particular wavelength.

The intensity of the TR-FRET signal is proportional to the extent of coactivator recruitment.

Clinical Trial Protocols: An Overview
NATIVE (NCT03008070) Trial Design:

Study Type: Phase IIb, randomized, double-blind, placebo-controlled.

Population: 247 adult patients with biopsy-confirmed non-cirrhotic NASH (NAFLD Activity

Score ≥ 4, with at least 1 point in each component of steatosis, lobular inflammation, and

ballooning) and fibrosis stage F1-F3.

Intervention: Lanifibranor 800 mg/day, Lanifibranor 1200 mg/day, or placebo for 24 weeks.
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Primary Endpoint: A decrease of at least 2 points in the Steatosis, Activity, Fibrosis (SAF)

activity score (combining inflammation and ballooning) without worsening of fibrosis.

Secondary Endpoints: NASH resolution without worsening of fibrosis, fibrosis improvement

of at least one stage without worsening of NASH, and changes in various metabolic and

inflammatory biomarkers.

LEGEND (NCT05232071) Trial Design:

Study Type: Phase IIa, randomized, double-blind for placebo and Lanifibranor arms, open-

label for the combination arm.

Population: Patients with non-cirrhotic NASH and type 2 diabetes.

Intervention: Lanifibranor monotherapy, Lanifibranor in combination with empagliflozin, or

placebo.

Primary Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline.

Secondary Endpoints: Changes in liver enzymes, glycemic and lipid parameters,

inflammatory markers, and body fat composition.

Conclusion
Lanifibranor's mechanism of action as a moderately potent and well-balanced pan-PPAR

agonist provides a robust and multifaceted approach to the treatment of NASH. By

simultaneously activating PPARα, δ, and γ, Lanifibranor effectively targets the key drivers of

the disease: metabolic dysregulation, inflammation, and fibrosis. The quantitative data from in

vitro studies and the compelling efficacy and biomarker data from the NATIVE and LEGEND

clinical trials underscore the therapeutic potential of this novel agent. The ongoing Phase III

NATiV3 trial will further elucidate the long-term safety and efficacy of Lanifibranor and its

potential to become a cornerstone therapy for patients with NASH. This in-depth understanding

of its core mechanism is crucial for the scientific and medical communities as they continue to

explore and optimize treatments for this complex and prevalent liver disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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